Amino-PEG4-Boc

PROTAC linker aqueous solubility H2O solubility

Optimizing PROTAC ternary complex formation requires precise linker length. Simple substitution with PEG3 or PEG5 analogs alters spatial orientation and degrades efficacy. - **Precision**: PEG4 spacer (4 EG units, ~14 Å) is the validated starting point for BTK, ERα targets; ≥98% purity ensures SAR data reliability. - **Orthogonal chemistry**: Boc protection enables selective deprotection (mild acid) without affecting amine-sensitive payloads. - **Solubility**: 50 mg/mL in water reduces DMSO use, ideal for antibody or nanobody conjugation. Immediate supply for parallel library synthesis.

Molecular Formula C15H31NO6
Molecular Weight 321.41 g/mol
CAS No. 581065-95-4
Cat. No. B605463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG4-Boc
CAS581065-95-4
SynonymsAmino-PEG4-t-butyl ester
Molecular FormulaC15H31NO6
Molecular Weight321.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3
InChIKeyPKESARRNSGIDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG4-Boc 基础特性与采购导览


Amino-PEG4-Boc(CAS 581065-95-4)是一种单分散的异双功能聚乙二醇(PEG)连接子,化学名为1-氨基-3,6,9,12-四氧杂十五烷-15-酸叔丁酯,属于PROTAC连接子类别。其分子量为321.41,由一个末端伯胺基团、一个叔丁氧羰基(Boc)保护的羧酸基团以及四个乙二醇重复单元组成。作为PROTAC合成中的关键构建模块,该连接子用于连接靶蛋白配体与E3泛素连接酶配体,通过细胞内泛素-蛋白酶体系统实现选择性蛋白降解[1]。

Monodisperse heterobifunctional PEG4 linker for PROTAC synthesis
Orthogonal amine and Boc-protected carboxylic acid enable sequential conjugation
High purity typical for reliable structure–activity relationship studies

同类PEG连接子不可简单替换的原因


在PROTAC和ADC的合成与优化中,连接子的选择直接决定了降解效率、三元复合物稳定性及候选分子的成药性[1]。简单地替换同类PEG连接子(如PEG3、PEG5或不同终端官能团的变体)是不可行的,因为连接子长度每增加一个乙二醇单元(约3.5 Å),便会改变配体间的空间取向,从而影响三元复合物的形成效率[2]。此外,末端官能团的组合(此处为胺基和Boc保护的羧酸)决定了正交偶联化学路径的可行性和后续修饰的灵活性[3]。以下定量证据从溶解性、空间跨度、保护基稳定性及应用覆盖度四个维度,明确了Amino-PEG4-Boc在同类化合物中的可验证差异化优势。

PEG chain length (PEG2, PEG3, PEG5) may alter ternary complex geometry and degradation efficiency.
Different terminal functional groups (e.g., azide, alkyne, unprotected acid) can block intended orthogonal coupling routes.
Lower purity or unprotected analogs may increase side products and compromise SAR reproducibility.

技术差异化定量证据


水溶性优势

Amino-PEG4-Boc 在水中的溶解度为 50 mg/mL (162.67 mM,需超声),显著高于其三乙二醇类似物 Amino-PEG3-t-butyl acetate 在水中的溶解度(约 25 mg/mL,需超声)。在DMSO中,Amino-PEG4-Boc 的溶解度为 20 mg/mL (65.07 mM),而 PEG3 类似物在DMSO中的溶解度也较低(约 10 mg/mL)。

Aqueous solubility
Reported
50 mg/mL (162.7 mM) vs ~25 mg/mL for PEG3 analog; ~2-fold higher in water
Higher water solubility supports bioconjugation with reduced organic co-solvent
Ultrasonication required; DMSO solubility also reported higher
PROTAC linker aqueous solubility H2O solubility PEG4 vs PEG3

PEG4链长的空间跨度优势

PEG4 连接子的端到端距离约为 1.4 nm(14 Å),处于 PEG2(约 0.7 nm)和 PEG6(约 2.1 nm)之间,这一长度区间恰好覆盖了 PROTAC 三元复合物中 E3 连接酶口袋与靶蛋白口袋之间常见的最优空间距离(通常 > 3 nm 的跨距需由两侧配体共同填补)[1]。相比之下,PEG2 连接子过短,常导致无法同时结合 E3 连接酶和靶蛋白;而 PEG8 及以上长度则因过度柔性可能导致分子内胶束化,降低有效局部浓度[2]。

End-to-end distance
Class-level
~1.4 nm (PEG4) vs ~0.7 nm (PEG2), ~2.1 nm (PEG6)
PEG4 spans a favored range for ternary complex geometry in PROTAC design
Based on molecular mechanics estimates; context-dependent fit
PROTAC linker length PEG4 spacer ternary complex end-to-end distance

Boc正交保护基稳定性

Amino-PEG4-Boc 中的 Boc 保护基在中性和碱性条件下稳定,但在温和酸性条件下(如 TFA、HCl)可被选择性脱除,释放出游离伯胺用于后续偶联[1]。这一正交保护策略允许化学家在不对末端胺基产生影响的情况下,先行对 Boc 保护的羧酸端进行修饰,或反之。相比之下,无保护的胺基-PEG-酸连接子(如 Amino-PEG4-acid)在偶联过程中存在分子间自聚或交叉反应的风险,降低了合成收率和产物纯度。

Boc orthogonality
Class-level
Stable at pH 7–9; quantitative deprotection in TFA/DCM (1:1) within 30 min
Simplifies stepwise PROTAC/ADC assembly, reducing protection steps
Compared to unprotected Amino-PEG4-acid; fewer side reactions reported
Boc deprotection orthogonal protection amine functionalization PEG linker stability

PROTAC应用验证覆盖度

Amino-PEG4-Boc 已被广泛用于多种 PROTAC 分子的合成中,包括 BTK 降解剂、ERα 降解剂和 BET 降解剂等靶点的连接子构建[1]。在基于 Ibrutinib 的 BTK PROTAC 中,使用 Propargyl-PEG4-acid(与 Amino-PEG4-Boc 同属 PEG4 连接子家族)构建的 PROTAC 3 在 THP-1 细胞中实现了 DC₅₀ = 200 nM 的 BTK 降解效率,而使用更短 PEG3 连接子的类似物降解效率显著降低[2]。尽管该数据直接来源于 Propargyl-PEG4-acid,但同属 PEG4 家族,其链长效应具有类级参考价值。

Application coverage
Class-level inference
PEG4-based BTK PROTAC 3: DC₅₀ = 200 nM (THP-1 cells); PEG3 analog weaker
Supports PEG4 linker length for degradation potency; class-level reference
Data derived from Propargyl-PEG4-acid; chain-length effect applicable to Amino-PEG4-Boc
PROTAC synthesis E3 ligase ligand conjugation PEG4 linker applications

商业化高纯度保障

商业化的 Amino-PEG4-Boc 产品通常可提供 ≥98% (HPLC) 的纯度保证,显著高于早期文献中自制 PEG 连接子约 90-95% 的纯度水平[1]。高纯度对于 PROTAC 合成至关重要,因为即使少量的截短或延长杂质(如 PEG3 或 PEG5 混杂)也会导致非生产性二元复合物的形成,从而降低三元复合物的有效摩尔浓度,干扰 DC₅₀ 的准确测定[2]。

Commercial purity
Specification review
≥98% (HPLC) vs early in-house preparations ~90–95%
Higher purity improves PROTAC synthetic yield and SAR consistency
Reverse-phase HPLC, UV detection; typical commercial specification
HPLC purity PROTAC linker quality monodisperse PEG

最佳应用场景与采购决策参考


PROTAC库并行合成与链长SAR研究

当需要对靶向蛋白降解剂进行连接子长度优化时,PEG4 是公认的起始长度。Amino-PEG4-Boc 的高纯度(≥98%)确保了 SAR 数据的可靠性,其 Boc 保护基允许在固相或液相合成中采用正交偶联策略,与 PEG2、PEG6 变体平行合成 PROTAC 库,快速锁定最优链长[1]。

高水溶性需求的生物偶联

当偶联反应需要在接近生理 pH 的水性介质中进行时,Amino-PEG4-Boc 的高水溶性(50 mg/mL)可显著减少 DMSO 等有机共溶剂的使用,适用于抗体片段、纳米抗体或对有机溶剂敏感的蛋白质的 PEG 化修饰,降低蛋白质变性和聚集风险[1]。

ADC有效载荷连接子分步构建

在抗体偶联药物(ADC)的连接子-有效载荷构建中,Amino-PEG4-Boc 的 Boc 保护基提供正交保护能力。化学家可先将 Boc 保护的羧酸端与有效载荷偶联,随后在温和酸性条件下脱除 Boc,释放出游离胺基用于与抗体的偶联,从而避免胺基的自发副反应,提高最终 ADC 的均一性和纯度。

链长敏感的靶蛋白降解剂优化

针对已报道对连接子长度敏感的靶点(如 BTK 和 ERα),使用 Amino-PEG4-Boc 构建 PROTAC 分子可作为优先策略。基于 PEG4 的 PROTAC 已在 BTK 降解中实现纳摩尔级 DC₅₀,而 PEG3 类似物的降解效率显著降低[2]。这一证据支持在类似靶点的优化中优先采购 PEG4 连接子而非 PEG3。

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Orthogonal Boc/amine chemistry; high purity
Linker length–dependent degradation efficiency
Aqueous bioconjugation
High water solubility profile
Protein stability under low-organic solvent conditions
ADC payload-linker assembly
Boc protection for sequential coupling
Minimized amine side reactions; improved homogeneity
Linker-sensitive target degradation
PEG4 spacer length for ternary complex fit
Degradation potency benchmarking in relevant models

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